Cas no 5866-97-7 (2,6-Dichloro-3-nitrobenzaldehyde)

2,6-Dichloro-3-nitrobenzaldehyde is a chlorinated and nitrated benzaldehyde derivative used primarily as a key intermediate in organic synthesis. Its distinct substitution pattern, featuring electron-withdrawing groups at the 2, 6, and 3 positions, makes it valuable for constructing complex aromatic compounds, particularly in pharmaceutical and agrochemical applications. The compound’s reactivity allows for selective transformations, such as nucleophilic substitutions or further functionalizations, due to the aldehyde group’s versatility. High purity grades ensure consistent performance in multi-step syntheses. Its stability under controlled conditions and compatibility with various reaction conditions enhance its utility in research and industrial processes. Proper handling is advised due to potential sensitivity to light and moisture.
2,6-Dichloro-3-nitrobenzaldehyde structure
5866-97-7 structure
商品名:2,6-Dichloro-3-nitrobenzaldehyde
CAS番号:5866-97-7
MF:C7H3NO3Cl2
メガワット:220.00962
MDL:MFCD00090332
CID:46228
PubChem ID:2794912

2,6-Dichloro-3-nitrobenzaldehyde 化学的及び物理的性質

名前と識別子

    • 2,6-Dichloro-3-nitrobenzaldehyde
    • 2,4-Dichloro-3-formylnitrobenzene
    • 2,5-DIAMINOPYRIDINE DIHYDROCHLORIDE
    • 2,6-Dichlor-3-nitro-benzaldehyd
    • 2,6-dichloro-3-nitro-benzaldehyde
    • BENZALDEHYDE,2,6-DICHLORO-3-NITRO
    • SCHEMBL1115822
    • J-507421
    • AB03261
    • 2 pound not6-Dichloro-3-nitrobenzaldehyde
    • CK2099
    • AC-31894
    • Z1269141335
    • A831972
    • CQOQHGBSJIWOCA-UHFFFAOYSA-N
    • EN300-214744
    • AKOS015850148
    • DS-0088
    • MFCD00090332
    • AM20050098
    • SY064498
    • FT-0635886
    • PS-4516
    • CS-0168986
    • DTXSID90383490
    • 5866-97-7
    • DB-020158
    • BBL023515
    • STL284485
    • MDL: MFCD00090332
    • インチ: 1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-3H
    • InChIKey: CQOQHGBSJIWOCA-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C(=C1Cl)C=O)Cl)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 218.94900
  • どういたいしつりょう: 218.9489983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 62.9Ų

じっけんとくせい

  • ゆうかいてん: 165 °C
  • ふってん: 316.6°C at 760 mmHg
  • PSA: 62.89000
  • LogP: 3.23730

2,6-Dichloro-3-nitrobenzaldehyde セキュリティ情報

  • 危害声明: H302
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S22; S26; S36/37/39
  • 危険物標識: Xn
  • セキュリティ用語:S26-S36/37/39
  • ちょぞうじょうけん:Inert atmosphere,2-8°C
  • リスク用語:R22

2,6-Dichloro-3-nitrobenzaldehyde 税関データ

  • 税関コード:2913000090
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2,6-Dichloro-3-nitrobenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D517265-25g
2,6-Dichloro-3-nitrobenzaldehyde
5866-97-7 97%
25g
$820 2024-05-24
Enamine
EN300-214744-0.25g
2,6-dichloro-3-nitrobenzaldehyde
5866-97-7 95%
0.25g
$19.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1239626-250mg
2,6-Dichloro-3-nitrobenzaldehyde
5866-97-7 97%
250mg
¥73 2023-04-13
Apollo Scientific
OR27698-5g
2,6-Dichloro-3-nitrobenzaldehyde
5866-97-7
5g
£31.00 2023-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1239626-100g
2,6-Dichloro-3-nitrobenzaldehyde
5866-97-7 97%
100g
¥1508.00 2024-05-07
Enamine
EN300-214744-10.0g
2,6-dichloro-3-nitrobenzaldehyde
5866-97-7 95%
10g
$167.0 2023-05-06
TRC
D487683-5g
2,6-Dichloro-3-nitrobenzaldehyde
5866-97-7
5g
$ 230.00 2022-06-05
Apollo Scientific
OR27698-1g
2,6-Dichloro-3-nitrobenzaldehyde
5866-97-7 98%
1g
£15.00 2025-02-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D841382-1g
2,6-Dichloro-3-nitrobenzaldehyde
5866-97-7 95%
1g
158.00 2021-05-17
Fluorochem
075729-25g
2,6-Dichloro-3-nitrobenzaldehyde
5866-97-7 95%
25g
£350.00 2022-03-01

2,6-Dichloro-3-nitrobenzaldehyde 合成方法

2,6-Dichloro-3-nitrobenzaldehyde 関連文献

2,6-Dichloro-3-nitrobenzaldehydeに関する追加情報

2,6-Dichloro-3-nitrobenzaldehyde: A Comprehensive Overview

2,6-Dichloro-3-nitrobenzaldehyde, also known by its CAS number 5866-97-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with chlorine atoms at positions 2 and 6, a nitro group at position 3, and an aldehyde group at position 1. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The synthesis of 2,6-Dichloro-3-nitrobenzaldehyde typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity. Researchers have explored various routes, including nucleophilic aromatic substitution and directed metallation strategies, to optimize the synthesis process. These methods not only enhance yield but also reduce the environmental footprint of the production process.

The chemical properties of 2,6-Dichloro-3-nitrobenzaldehyde are heavily influenced by its functional groups. The aldehyde group is highly reactive and can participate in condensation reactions, such as the formation of imines and enones. The nitro group acts as a strong electron-withdrawing substituent, which significantly affects the electronic properties of the benzene ring. This makes the compound a versatile building block in organic synthesis.

In terms of applications, 2,6-Dichloro-3-nitrobenzaldehyde has found utility in the development of advanced materials. For instance, it has been used as a precursor for synthesizing polycyclic aromatic hydrocarbons (PAHs), which are critical components in organic electronics. Recent studies have demonstrated that derivatives of this compound can be incorporated into thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs), showcasing its potential in next-generation electronic devices.

Beyond materials science, 2,6-Dichloro-3-nitrobenzaldehyde has also gained attention in medicinal chemistry. Its ability to form bioactive molecules through strategic modifications has led to its exploration as a lead compound for drug discovery. Researchers have investigated its potential as an anti-cancer agent by exploiting its ability to induce oxidative stress in cancer cells while sparing healthy cells.

The environmental impact of 2,6-Dichloro-3-nitrobenzaldehyde is another area of active research. Studies have focused on understanding its biodegradation pathways and assessing its toxicity to aquatic organisms. Recent findings suggest that under specific environmental conditions, the compound can undergo microbial degradation, reducing its persistence in ecosystems.

In conclusion, 2,6-Dichloro-3-nitrobenzaldehyde, with its CAS number 5866-97-7, stands out as a multifaceted compound with applications spanning organic synthesis, materials science, and medicinal chemistry. Its unique chemical properties and versatile reactivity continue to drive innovative research across various disciplines. As advancements in synthetic methods and application development progress, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
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